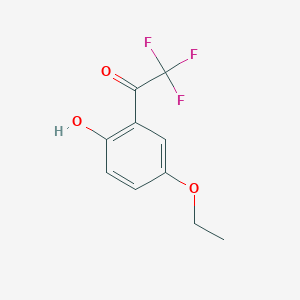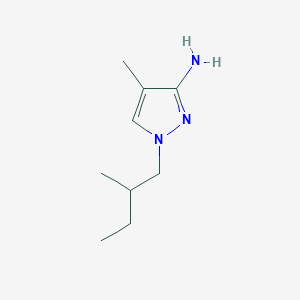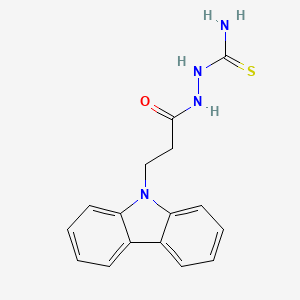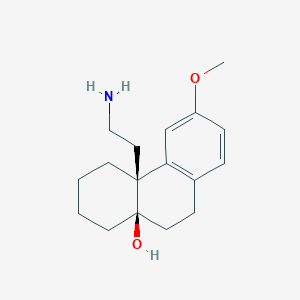
3-Amino-5-bromo-1-(3-fluoropropyl)-1,4-dihydropyridin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-5-bromo-1-(3-fluoropropyl)-1,4-dihydropyridin-4-one: is a chemical compound with the molecular formula C8H10BrFN2O and a molecular weight of 249.08 g/mol . This compound is known for its high purity and versatility, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromo-1-(3-fluoropropyl)-1,4-dihydropyridin-4-one typically involves multiple steps, including the bromination of a pyridine derivative, followed by the introduction of the amino and fluoropropyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and stringent quality control measures ensures the consistent production of high-purity material.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where it may be converted into various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.
Aplicaciones Científicas De Investigación
3-Amino-5-bromo-1-(3-fluoropropyl)-1,4-dihydropyridin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be utilized in studies involving enzyme interactions and protein binding.
Industry: The compound’s unique properties make it valuable in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-Amino-5-bromo-1-(3-fluoropropyl)-1,4-dihydropyridin-4-one exerts its effects involves its interaction with specific molecular targets and pathways These interactions can influence various biochemical processes, leading to the compound’s observed effects
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-5-bromo-1-(3-chloropropyl)-1,4-dihydropyridin-4-one
- 3-Amino-5-bromo-1-(3-methylpropyl)-1,4-dihydropyridin-4-one
- 3-Amino-5-bromo-1-(3-ethylpropyl)-1,4-dihydropyridin-4-one
Uniqueness
Compared to similar compounds, 3-Amino-5-bromo-1-(3-fluoropropyl)-1,4-dihydropyridin-4-one stands out due to the presence of the fluoropropyl group, which can impart unique chemical and physical properties. This makes it particularly valuable in applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C8H10BrFN2O |
|---|---|
Peso molecular |
249.08 g/mol |
Nombre IUPAC |
3-amino-5-bromo-1-(3-fluoropropyl)pyridin-4-one |
InChI |
InChI=1S/C8H10BrFN2O/c9-6-4-12(3-1-2-10)5-7(11)8(6)13/h4-5H,1-3,11H2 |
Clave InChI |
KIWFMOAAFZAXSL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)C(=CN1CCCF)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[1-(3,4-Dichlorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13066729.png)






![2-{[3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide](/img/structure/B13066780.png)

![7-(Dimethoxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13066794.png)
amine](/img/structure/B13066795.png)



